molecular formula CH2N2O B14354550 N-Oxomethanimidamide CAS No. 90251-08-4

N-Oxomethanimidamide

Cat. No.: B14354550
CAS No.: 90251-08-4
M. Wt: 58.040 g/mol
InChI Key: ZBZMKIRXPGQRFJ-UHFFFAOYSA-N
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Description

N-Oxomethanimidamide is an organic compound belonging to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound, specifically, is an oxime derivative of an amide, with the general structure R1C(=NOH)NR2R3

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Oxomethanimidamide can be synthesized through several methods. One common approach involves the condensation of an aldehyde or ketone with hydroxylamine. For instance, the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield the desired oxime . Another method involves the use of N-hydroxyimidoyl chloride, which can be prepared by the chlorination of oximes with reagents like N-chlorosuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

N-Oxomethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitriles, amines, and various substituted oximes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Oxomethanimidamide involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes or other proteins. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Properties

IUPAC Name

N-oxomethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O/c2-1-3-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMKIRXPGQRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50848277
Record name N-Oxomethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50848277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.040 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90251-08-4
Record name N-Oxomethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50848277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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